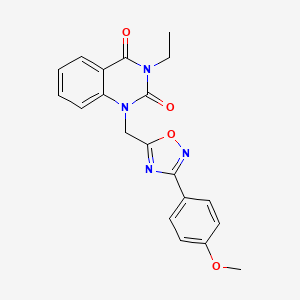

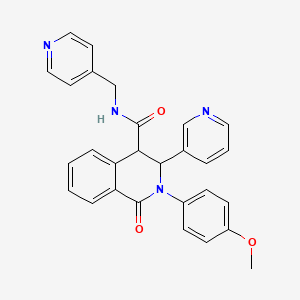

N'-acetyl-1H-indole-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N'-acetyl-1H-indole-3-carbohydrazide is a derivative of the indole nucleus, which is a fundamental scaffold in a multitude of natural and synthetic molecules with significant biological activities. Indole derivatives are known for their diverse biological properties, including anti-inflammatory, antimicrobial, antioxidant, and anti-tumor activities. These properties are often attributed to their interactions with DNA and proteins .

Synthesis Analysis

The synthesis of indole derivatives typically involves the reaction of indole nuclei with various reagents to introduce substituents that confer the desired biological activities. For instance, the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole involved stirring an aminophenyl compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of lutidine and a coupling reagent under cooled conditions . Similarly, the synthesis of other substituted indoles has been reported using 3-acetyl indole as a starting material, reacting with hydrazide compounds, amines, and other reagents to yield various indole derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of indole derivatives is often confirmed using spectroscopic techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-visible). Single crystal X-ray diffraction studies provide detailed three-dimensional structures of these compounds, which are essential for understanding their biological activities . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, are used to further elucidate the molecular structure and confirm that the optimized structures are in their ground state .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions depending on their functional groups. The reactivity of these compounds is often explored through molecular docking studies to predict their interactions with biological targets such as enzymes. For example, the anti-inflammatory activity of indole acetamide derivatives has been confirmed through in silico modeling studies targeting the cyclooxygenase COX-1 and COX-2 domains . The reactivity of these compounds is also influenced by their electronic properties, which can be analyzed through the study of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are characterized by their spectroscopic data and crystallographic parameters. The crystallization behavior, including the crystal system, space group, and unit cell parameters, is determined through X-ray diffraction studies . Hirshfeld surface analysis is used to understand the intermolecular interactions responsible for molecular packing in the crystal, which can influence the stability and solubility of the compounds . Energy frameworks and atom in molecule (AIM) calculations are performed to investigate the stability and validate the different intramolecular interactions within these molecules .

Mécanisme D'action

N’-acetyl-1H-indole-3-carbohydrazide and its derivatives have been evaluated for anti-platelet aggregation activity induced by adenosine diphosphate (ADP), arachidonic acid (AA) and collagen . They may exert their activities through binding to more than one of the receptors on the platelets surface which are responsible for controlling the platelet aggregation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-acetyl-1H-indole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7(15)13-14-11(16)9-6-12-10-5-3-2-4-8(9)10/h2-6,12H,1H3,(H,13,15)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLPZRQPTYGHAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3020164.png)

![3-(2,4-dichlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3020169.png)

![2-(4-ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3020171.png)

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)

![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)

![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)

![1-(2,6-Difluorophenyl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B3020179.png)